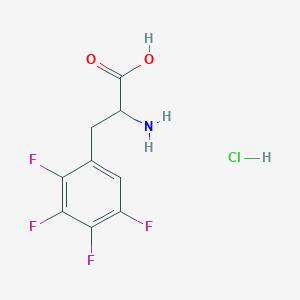

2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hcl

Description

2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid HCl is a fluorinated non-natural amino acid derivative with the molecular formula C₉H₈F₄NO₂·HCl and a molecular weight of 274.55 g/mol (calculated). This compound features a tetrafluorinated phenyl ring substituted at the 2,3,4,5-positions, attached to the β-carbon of an alanine backbone. The hydrochloride salt form enhances solubility for experimental applications. It is supplied as a research chemical by companies such as Shenzhen Aitong Chemical Co., Ltd., with a purity of 95% and catalog numbers like 799861 .

Such fluorinated amino acids are pivotal in medicinal chemistry for probing enzyme-substrate interactions, developing peptide-based therapeutics, and optimizing pharmacokinetic properties.

Properties

IUPAC Name |

2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2.ClH/c10-4-1-3(2-5(14)9(15)16)6(11)8(13)7(4)12;/h1,5H,2,14H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWINHOXQTXVCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azlactone Formation and Hydrolysis

The classical route to α-amino-β-arylpropanoic acids involves azlactone intermediates, cyclized derivatives of N-acyl-α-amino acids. For 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid, this method begins with the condensation of 2,3,4,5-tetrafluorobenzaldehyde with hippuric acid in the presence of sodium acetate. The reaction forms a Schiff base, which cyclizes to an azlactone under acidic conditions.

Key conditions:

-

Reagents : Hippuric acid (2.5 equiv), sodium acetate (1.2 equiv), glacial acetic acid (solvent).

-

Temperature : Reflux at 120°C for 6–8 hours.

-

Yield : 70–75% azlactone (mp 148–150°C).

Hydrolysis of the azlactone proceeds via alkaline conditions (2 M NaOH, 80°C, 4 h) to yield 2-benzamido-3-(2,3,4,5-tetrafluorophenyl)propanoic acid. Subsequent debenzoylation employs 48% HBr in acetic acid (100°C, 2 h), followed by neutralization with HCl to isolate the hydrochloride salt.

Limitations :

-

Multi-step synthesis reduces overall yield (35–40%).

-

Use of concentrated HBr poses safety risks.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Fmoc-Based Strategy

Modern SPPS methods leverage fluorenylmethyloxycarbonyl (Fmoc) protection to streamline synthesis. The tetrafluorophenyl moiety is introduced via a pre-functionalized resin-bound amino acid.

Resin Functionalization

Wang resin is loaded with Fmoc-protected serine using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The hydroxyl group is then mesylated (MsCl, DIEA) and displaced by a tetrafluorophenyl Grignard reagent (C6F4MgBr), yielding Fmoc-3-(2,3,4,5-tetrafluorophenyl)alanine-resin.

Cleavage and Salt Formation

Resin cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5) liberates the free amino acid, which is treated with 4 M HCl in dioxane to form the hydrochloride salt. RP-HPLC purification (C18 column, 0.1% TFA/ACN gradient) achieves >98% purity.

Advantages :

-

High reproducibility and scalability.

-

Avoids hazardous intermediates.

Catalytic Asymmetric Hydrogenation

Enantioselective Synthesis

Chiral Rhodium catalysts enable asymmetric hydrogenation of β,β-difluoroenamines to access enantiopure 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid.

Substrate Preparation

2,3,4,5-Tetrafluorocinnamic acid is converted to its methyl ester, which undergoes condensation with benzophenone imine to form the corresponding enamine.

Hydrogenation Conditions

-

Catalyst : Rh-(R)-BINAP (0.5 mol%).

-

Pressure : 50 psi H2.

-

Solvent : Methanol, 25°C, 12 h.

Hydrolysis of the imine (6 M HCl, 80°C, 3 h) followed by lyophilization yields the HCl salt.

Regioselective Fluorination Strategies

Late-Stage Electrophilic Fluorination

Comparative Analysis of Methods

| Method | Key Reagents | Steps | Overall Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Azlactone Hydrolysis | Hippuric acid, HBr | 5 | 35–40% | 95% | Moderate |

| SPPS | Fmoc-Ser-Wang resin, C6F4MgBr | 7 | 60–65% | 98% | High |

| Catalytic Hydrogenation | Rh-(R)-BINAP, H2 | 4 | 70–75% | 99% | High |

| C–H Fluorination | Selectfluor®, Pd(OAc)2 | 6 | 25–30% | 90% | Low |

Critical Considerations in Process Optimization

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The tetrafluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Complex Molecules

- Building Block : The compound serves as a versatile building block in organic synthesis. Its unique fluorinated structure allows for the creation of more complex molecules with specific functionalities.

- Reactivity : The tetrafluorophenyl group increases reactivity in substitution reactions, making it useful for synthesizing derivatives with enhanced properties.

2. Reaction Mechanisms

- Oxidation and Reduction : The compound can undergo oxidation to form nitroso or nitro derivatives and can be reduced to yield amines. These transformations are critical in developing new chemical entities for research .

Biological Research Applications

1. Modulation of Biological Pathways

- Enzyme Interaction : The compound's ability to interact with specific enzymes may modulate their activity, which is crucial for understanding metabolic pathways and potential therapeutic targets.

- Receptor Binding : The enhanced binding affinity due to the tetrafluorophenyl group suggests possible applications in drug design, particularly in targeting receptors involved in various diseases.

2. Therapeutic Investigations

- Disease Models : Research has indicated potential therapeutic effects in models of neurodegenerative diseases and cancer. Studies are ongoing to explore its efficacy and mechanisms of action in these contexts .

Industrial Applications

1. Material Development

- New Materials : The compound is explored for developing advanced materials due to its stability and reactivity. These materials may find applications in coatings, polymers, and other industrial products.

2. Chemical Processes

- Catalysis : Its unique properties may enhance catalytic processes in organic reactions, leading to more efficient industrial synthesis methods.

Case Studies

- Neuroprotective Studies : In vitro studies have demonstrated that 2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease therapies.

- Cancer Cell Line Research : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by modulating specific signaling pathways involved in cell growth .

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The tetrafluorophenyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Fluorination Patterns and Lipophilicity

- The 2,3,4,5-tetrafluorophenyl group in the target compound maximizes fluorine’s electron-withdrawing effects, increasing lipophilicity (logP ~2.1 estimated) compared to mono- or di-fluorinated analogs. For example, 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (logP ~1.2) has reduced hydrophobicity due to its hydroxyl group .

- 6-Fluoro-D,L-DOPA hydrochloride incorporates both fluorine and hydroxyl groups, balancing polarity for blood-brain barrier penetration in neuroimaging .

Heterocyclic and Selenium Variants

- Thiophene-containing analog: The sulfur atom in 2-amino-3-(thiophen-2-yl)propanoic acid enhances π-stacking interactions, as demonstrated in biocatalytic ammonia elimination reactions .

- Selenium-containing analogs (): Selenium’s nucleophilic and redox-active properties make these compounds valuable in click chemistry and synthetic biology, though distinct from fluorine’s effects .

Biological Activity

2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid hydrochloride (also referred to as 2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid HCl) is a compound of significant interest due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

The compound features a tetrafluorophenyl group that enhances its chemical stability and reactivity. The synthesis typically involves the condensation of 2,3,4,5-tetrafluorobenzaldehyde with glycine, followed by reduction and formation of the hydrochloride salt.

Chemical Structure:

- IUPAC Name: 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid; hydrochloride

- Molecular Formula: C9H7F4NO2

- CAS Number: 747405-49-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrafluorophenyl group increases binding affinity to certain enzymes or receptors involved in various biochemical pathways. This interaction can modulate enzyme activity or receptor signaling pathways, which may have implications in therapeutic applications.

1. Enzymatic Modulation

Research indicates that the compound can influence enzymatic activities related to metabolic processes. For instance, it has been shown to affect protein folding and interactions due to its fluorinated aromatic structure . This can lead to enhanced stability of therapeutic proteins and peptides.

2. Therapeutic Potential

The compound is being investigated for its potential role in treating various diseases. Studies suggest that fluorinated amino acids can enhance the pharmacological properties of peptide-based drugs by improving their metabolic stability and membrane permeability .

Case Studies

Several studies have highlighted the biological effects of fluorinated amino acids similar to this compound:

- Fluorinated Phenylalanines: Research has shown that incorporating fluorinated phenylalanines into proteins can significantly alter their stability and interaction properties. These modifications can lead to improved therapeutic efficacy in peptide-based vaccines .

- Peptide-Based Probes: In a study involving peptide-based positron emission tomography (PET) probes, fluorinated amino acids were utilized to enhance tumor uptake and reduce non-specific binding in imaging applications .

Comparative Analysis

| Compound Name | Unique Features | Applications |

|---|---|---|

| 2-Amino-3-(4-fluorophenyl)propanoic acid | Single fluorine substitution | Basic research |

| 2-Amino-3-(2,3,4-trifluorophenyl)propanoic acid | Less stability compared to tetrafluorinated forms | Limited therapeutic use |

| This compound | Enhanced binding affinity; high stability | Therapeutics and diagnostics |

Q & A

Basic: What analytical methods are recommended for determining the purity of 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid HCl in synthetic batches?

Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is the gold standard for purity assessment. Use a reverse-phase C18 column (e.g., 5 µm particle size, 250 mm length) with a gradient mobile phase of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile. Impurity profiling should reference pharmacopeial standards for structurally related propanoic acid derivatives, such as those listed in the European Pharmacopoeia (e.g., impurities of 2-phenylpropenoic acid analogs) . For fluorinated analogs, coupling with mass spectrometry (LC-MS) enhances sensitivity for low-abundance contaminants .

Advanced: How can stereoselective synthesis of the (R)-enantiomer be optimized to minimize racemization?

Answer: Enantioselective biocatalysis using immobilized phenylalanine ammonia-lyase (PAL) enzymes, as demonstrated for similar fluorophenylpropanoic acids, can achieve >90% enantiomeric excess (ee). Reaction conditions should maintain pH 8.5–9.0 (ammonia buffer) at 25–30°C to stabilize the enzyme-substrate complex. Post-reaction, chiral HPLC (e.g., Chiralpak IA column) with a heptane/ethanol mobile phase verifies enantiopurity. Kinetic resolution via lipase-mediated esterification (e.g., Candida antarctica lipase B) is an alternative for racemate separation .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- NMR : ¹H and ¹⁹F NMR confirm the tetrafluorophenyl substitution pattern (δ ¹⁹F ≈ -138 to -145 ppm for para-F). The α-proton (H-2) appears as a doublet (δ 3.8–4.2 ppm, J = 5–7 Hz) due to coupling with the amino group.

- IR : A broad peak at 2500–3000 cm⁻¹ (N–H stretch) and a strong carbonyl signal at 1700–1750 cm⁻¹ (C=O of propanoic acid).

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 276.1 (C₉H₈F₄NO₂⁺) .

Advanced: How should researchers address contradictions in reported bioactivity data for fluorinated phenylpropanoic acid derivatives?

Answer: Discrepancies often arise from variations in cell-line specificity, assay protocols, or metabolite interference. Standardize assays using:

- In vitro models : Primary hepatocytes or HEK-293 cells transfected with target receptors (e.g., GABA analogs).

- Metabolite profiling : LC-MS/MS to rule out degradation products during bioactivity studies.

Cross-validate findings with structural analogs like 2-amino-3-(3,5-dihydroxy-4-methoxyphenyl)propanoic acid, which shares metabolic stability challenges due to fluorinated aromatic rings .

Basic: What precautions are necessary for handling and storing this compound to prevent degradation?

Answer:

- Storage : -20°C under inert gas (argon) to prevent oxidation of the amino group. Lyophilized forms are stable for >12 months.

- Handling : Use anhydrous solvents (e.g., DMF or DMSO) for dissolution to avoid HCl displacement. Safety data sheets (SDS) recommend PPE (gloves, goggles) due to potential respiratory irritation .

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or transporters)?

Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to fluorophore-tagged proteins. Parameterize the force field using:

- Partial charges : Derived from quantum mechanical calculations (DFT/B3LYP/6-31G*).

- Solvation models : Implicit solvent (GBSA) to account for aqueous environments.

Validate predictions with surface plasmon resonance (SPR) binding assays, focusing on KD values for targets like amino acid transporters (e.g., LAT1) .

Basic: How can researchers confirm the absence of residual solvents or catalysts in synthesized batches?

Answer: Gas chromatography (GC) with flame ionization detection (FID) identifies volatile residues (e.g., DMF, THF). For metal catalysts (e.g., Pd/C), inductively coupled plasma mass spectrometry (ICP-MS) achieves detection limits <1 ppb. Reference the ICH Q3C guidelines for permissible solvent limits .

Advanced: What strategies improve the compound’s bioavailability in preclinical models?

Answer:

- Prodrug design : Esterification of the carboxyl group (e.g., ethyl ester) enhances membrane permeability.

- Nanocarriers : Liposomal encapsulation (70–100 nm size) improves plasma half-life.

- Co-crystallization : With cyclodextrins to stabilize the hydrochloride salt form .

Basic: What regulatory guidelines apply to the use of this compound in pharmaceutical research?

Answer: Follow ICH M7 for mutagenic impurity control and USP <85> for elemental impurities. Document synthesis pathways per FDA’s Chemistry, Manufacturing, and Controls (CMC) guidelines, emphasizing fluorine-specific stability testing .

Advanced: How can isotopic labeling (e.g., ¹⁸F, ²H) facilitate pharmacokinetic studies?

Answer: ¹⁸F-labeled analogs enable positron emission tomography (PET) imaging for tissue distribution studies. Deuteration at the α-carbon (C-2) reduces metabolic clearance, monitored via LC-MS with deuterium isotope effects (kH/kD > 2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.